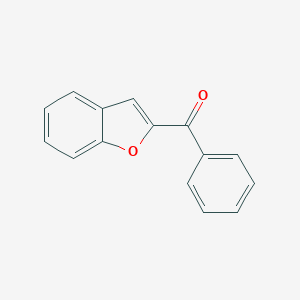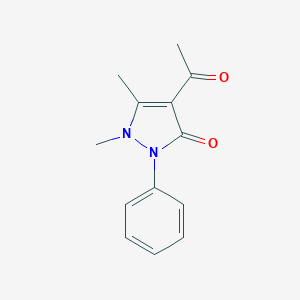
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group, a 4-methoxyphenyl group, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-donating methoxy group and the electron-withdrawing triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and the methoxy group could impact its solubility .Aplicaciones Científicas De Investigación
Cholinesterase Inhibition : It has been used in the synthesis of S-alkylated derivatives exhibiting excellent cholinesterase inhibitory potential, which could be relevant in the treatment of diseases like Alzheimer's (Arfan et al., 2018).
Antiproliferative Activity : Some derivatives of this compound have shown significant anti-proliferative activity, suggesting potential applications in cancer research (Wurfer & Badea, 2021).
Corrosion Inhibition : Derivatives of this compound have been investigated as inhibitors for mild steel corrosion in acidic solutions, indicating potential industrial applications (Yadav et al., 2013).
Anti-inflammatory Activity : Certain derivatives have exhibited anti-inflammatory properties, which could be relevant for pharmaceutical applications (Labanauskas et al., 2004).
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of various novel derivatives of this compound, contributing to the field of organic chemistry and drug development (Sameluk & Kaplaushenko, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQHVKHWSROSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356321 | |
| Record name | 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
63279-75-4 | |
| Record name | 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis of (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol from 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol?
A: The research highlights the synthesis of two novel compounds, starting with the alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (4) to form 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one (5). [] This ketone (5) is then reduced to yield the racemic secondary alcohol, (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol (6). [] The significance lies in the creation of new chemical entities, which can potentially serve as building blocks for further synthetic exploration or be investigated for potential biological activities.
Q2: How were the synthesized compounds characterized in the study?
A: The researchers employed a combination of spectroscopic techniques to confirm the structures of the newly synthesized compounds. These included infrared spectroscopy (IR), one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy (specifically ¹H-¹H, ¹H-¹³C, and ¹H-¹⁵N-NMR), and elemental analysis. [] This comprehensive approach ensured accurate identification and characterization of the synthesized ketone (5) and secondary alcohol (6).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)



![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)







